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molecular formula C11H11Br2N B8321396 1-(2-Bromoethyl)quinolinium Bromide CAS No. 58844-03-4

1-(2-Bromoethyl)quinolinium Bromide

Cat. No. B8321396
M. Wt: 317.02 g/mol
InChI Key: RIDWLIMMWZIDGS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US04010156

Procedure details

A solution of quinoline (20 ml) in 200 ml of 1,2-dibromoethane was heated under nitrogen at 70° C. for 18 hours. The crystalline solid was filtered, washed with dichloromethane and recrystallized from methanol-ether. Collected 32 g (65 per cent yield) m.p. 205°-207° C. Nmr (D2O) 4.22 (t, 2), 5.63 (t, 2), 7.8 - 8.6 (m, 5), 9.1 - 9.6 (m, 3).
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.[Br:11][CH2:12][CH2:13]Br>>[Br-:11].[Br:11][CH2:12][CH2:13][N+:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1 |f:2.3|

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
N1=CC=CC2=CC=CC=C12
Name
Quantity
200 mL
Type
reactant
Smiles
BrCCBr

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The crystalline solid was filtered
WASH
Type
WASH
Details
washed with dichloromethane
CUSTOM
Type
CUSTOM
Details
recrystallized from methanol-ether
CUSTOM
Type
CUSTOM
Details
Collected
CUSTOM
Type
CUSTOM
Details
32 g (65 per cent yield) m.p. 205°-207° C

Outcomes

Product
Name
Type
Smiles
[Br-].BrCC[N+]1=CC=CC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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